CID 4616292

Übersicht

Beschreibung

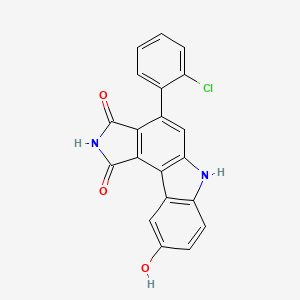

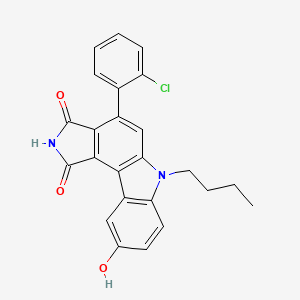

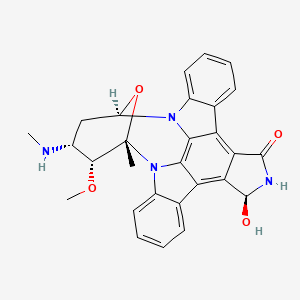

UCN-01, also known as 7-hydroxystaurosporine, is an indolocarbazole compound originally isolated from cultures of the bacterium Streptomyces species. It is structurally similar to staurosporine but has an additional hydroxy group on the lactam ring. UCN-01 acts as an ATP-competitive inhibitor targeting several kinases, including protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. It has shown significant preclinical and clinical antitumor activity .

Wissenschaftliche Forschungsanwendungen

UCN-01 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung der Hemmung von Proteinkinasen und der Zellzyklusregulation verwendet.

Biologie: UCN-01 wird in der Forschung eingesetzt, um Zellzyklus-Kontrollpunkte und Apoptosemechanismen zu verstehen.

Medizin: Es hat sich als vielversprechender Antikrebswirkstoff erwiesen, insbesondere in Kombination mit DNA-schädigenden Mitteln.

5. Wirkmechanismus

UCN-01 hemmt Proteinkinase C und Cyclin-abhängige Kinase 2, was zu einer Akkumulation von Zellen in der G1-Phase und der Induktion von Apoptose führt. Es hemmt auch Checkpoint-Kinase 1, die eine entscheidende Rolle bei der DNA-Schadensantwort spielt. Durch die Aufhebung der DNA-Schaden-induzierten Zellzyklusarretierung sensibilisiert UCN-01 Tumorzellen für DNA-schädigende Mittel. Die Aktivierung des Mitogen-aktivierten Proteinkinase-Signalwegs ist erforderlich für die transkriptionelle Induktion von p21, einem Cyclin-abhängigen Kinase-Inhibitor, der für die durch UCN-01 induzierte Zellzyklusarretierung unerlässlich ist .

Wirkmechanismus

Target of Action

UCN-02, also known as 7-epi-Hydroxystaurosporine, is a selective inhibitor of Protein Kinase C (PKC) . PKC plays a crucial role in several signal transduction cascades, modulating membrane structure events, mediating immune responses, regulating transcription, learning and memory, and regulating cell growth .

UCN-01, another compound you mentioned, also targets PKC and Cyclin-dependent kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest .

It is suggested that it might be involved in the inhibition of multiple essential proteins in plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

UCN-02 inhibits PKC with an IC50 of 62 nM . By inhibiting PKC, UCN-02 can disrupt various cellular processes regulated by this kinase, potentially leading to cell cycle arrest and apoptosis

Biochemische Analyse

Biochemical Properties

UCN-02 has been shown to inhibit protein kinase C (PKC) and protein kinase A (PKA) with IC50 values of 0.062 and 0.25 microM, respectively . This suggests that UCN-02 interacts with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell .

Cellular Effects

UCN-02 exhibits cytotoxic effects on the growth of HeLa S3 cells This indicates that UCN-02 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its ability to inhibit PKC and PKA suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .

Vorbereitungsmethoden

UCN-01 can be synthesized from UCN-02 through an isomerization process. The solution containing UCN-02 is acidified to convert it to UCN-01, which is then recovered from the acidified solution . Another method involves the fermentation of a microorganism of the genus Streptomyces, which produces UCN-01 in the culture medium. The compound can also be synthesized from staurosporine through a three-step chemical process involving oxidation in a solution of dimethyl sulfoxide and an aqueous alkali solution .

Analyse Chemischer Reaktionen

UCN-01 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: UCN-01 kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Verbindungen zu ergeben.

Substitution: UCN-01 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid, wässrige Alkalilösungen und verschiedene Oxidations- und Reduktionsmittel.

Vergleich Mit ähnlichen Verbindungen

UCN-01 ähnelt anderen Indolocarbazol-Verbindungen wie Staurosporin und N-Benzoyl-Staurosporin. UCN-01 besitzt eine einzigartige zusätzliche Hydroxygruppe am Lactamring, die seine Selektivität und Potenz als Kinaseinhibitor verstärkt. Im Gegensatz zu Staurosporin, das eine breite Palette von Kinasen hemmt, zeigt UCN-01 eine größere Selektivität für Proteinkinase C, Cyclin-abhängige Kinasen und Checkpoint-Kinase 1 . Andere ähnliche Verbindungen umfassen CGP 41251, das ebenfalls auf Proteinkinase C zielt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist .

Eigenschaften

CAS-Nummer |

121569-61-7 |

|---|---|

Molekularformel |

C28H26N4O4 |

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

(2S,3R,4R,6S,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27+,28+/m1/s1 |

InChI-Schlüssel |

PBCZSGKMGDDXIJ-NAZMMJNKSA-N |

Isomerische SMILES |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

Kanonische SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7-hydroxy-staurosporine 7-hydroxystaurosporine UCN 01 UCN 02 UCN-01 UCN-02 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: UCN-01 is a potent inhibitor of several serine/threonine kinases, including protein kinase C (PKC) isoforms [, , , ], cyclin-dependent kinases (CDKs) 2, 4, and 6 [, , ], checkpoint kinases Chk1 and Chk2 [, , , , , , ], and phosphatidylinositol 3-kinase (PI3K)-related kinases such as ataxia-telangiectasia mutated (ATM) [].

ANone:

ANone: The provided research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its material compatibility and stability. Therefore, we cannot provide information on this aspect based on the given research.

ANone: UCN-01 itself is not known to possess catalytic properties. It acts as an inhibitor of various kinases, effectively blocking their catalytic activity. This inhibitory action forms the basis for its potential applications as an anticancer agent.

A: One study employed computational docking models to elucidate the binding interactions between UCN-01 and human α1-acid glycoprotein (hAGP) []. These models provided insights into the molecular basis for the exceptionally high binding affinity of UCN-01 to hAGP, which has significant implications for its pharmacokinetic properties [].

A: UCN-01 is a derivative of staurosporine, a natural product known for its potent but non-selective kinase inhibitory activity. The 7-hydroxy group in UCN-01 contributes to its enhanced selectivity for certain kinases, particularly PKC isoforms [].

ANone: The research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its stability and formulation.

- Liposomal Encapsulation: One study investigated encapsulating UCN-01 in liposomes to overcome its extensive binding to hAGP []. Results indicated that liposomal encapsulation effectively reduced hAGP binding and sustained UCN-01 release, potentially improving its pharmacokinetic profile [].

ANone: The provided research articles do not explicitly address SHE regulations. As UCN-01 is an investigational drug, specific SHE regulations would be subject to guidelines set forth by relevant regulatory agencies in different countries.

ANone:

ANone:

ANone:

ANone:

ANone:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)